Mdivi-1

Description

a mitochondrial division inhibito

Structure

3D Structure

Properties

IUPAC Name |

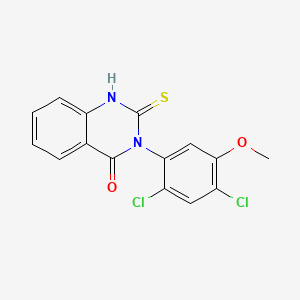

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEVWTYMOYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396940 | |

| Record name | Mdivi-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338967-87-6 | |

| Record name | Mdivi-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mdivi-1: A Technical Guide to the Selective Inhibitor of Mitochondrial Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating organelle distribution, quality control, and bioenergetic function. The dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, and its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Mdivi-1 (Mitochondrial Division Inhibitor 1) has been widely investigated as a selective, cell-permeable small molecule inhibitor of Drp1. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, presenting detailed experimental protocols for its use, and illustrating its role in relevant signaling pathways.

Introduction

This compound is a quinazolinone derivative first identified in a screen for inhibitors of the yeast Drp1 homolog, Dnm1.[1] It was shown to inhibit the GTPase activity of Dnm1 and impede the self-assembly of Drp1, a crucial step for mitochondrial constriction and fission.[1][2] By preventing excessive mitochondrial fragmentation, this compound has been explored as a therapeutic agent in a variety of disease models.[3][4] It is important to note, however, that a growing body of evidence suggests this compound has off-target effects, most notably as a reversible inhibitor of mitochondrial respiratory Complex I.[5][6] Some studies report that this compound has poor inhibitory activity against human Drp1's GTPase function in vitro.[1][5] This guide will address both the canonical Drp1-dependent activities and the reported Drp1-independent effects of this compound.

Mechanism of Action

Drp1-Dependent Inhibition of Mitochondrial Fission

The primary reported mechanism of this compound is the inhibition of the large GTPase, Drp1. The process of mitochondrial fission involves the recruitment of cytosolic Drp1 oligomers to the outer mitochondrial membrane at sites marked by proteins such as Mitochondrial Fission Factor (Mff), Fission 1 (Fis1), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51).[7] Drp1 then assembles into a ring-like structure that constricts and severs the mitochondrion in a GTP-hydrolysis-dependent manner.[7][8]

This compound is proposed to act as an allosteric inhibitor, preventing the self-assembly and oligomerization of Drp1, thereby blocking mitochondrial division.[2] This leads to an elongation of the mitochondrial network, a hallmark morphological change observed in many studies.[9][10] Inhibition of Drp1 can also suppress downstream apoptotic events by preventing mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[2]

Drp1-Independent and Off-Target Effects

Significant research has highlighted Drp1-independent activities of this compound. The most prominent off-target effect is the reversible inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5] This effect was observed at concentrations commonly used to inhibit fission (≥25-50 µM) and was confirmed in Drp1-deficient cells.[5][6] This inhibitory action on respiration can independently influence cellular bioenergetics, redox status, and viability.

Furthermore, some studies have failed to demonstrate significant inhibition of recombinant human Drp1 GTPase activity, with a reported inhibitory constant (Ki) of >1.2 mM, which is well above the typical cellular concentrations used.[5] These findings suggest that some of the biological effects attributed to this compound may be mediated through its impact on cellular respiration rather than direct Drp1 inhibition.

Quantitative Data Summary

The following tables summarize quantitative data reported for this compound across various experimental contexts. Due to the controversy regarding its direct target, values should be interpreted with caution.

Table 1: Inhibitory Activity and Binding Affinity

| Parameter | Target | Value | Organism | Comments |

| IC₅₀ | Dnm1 GTPase Activity | 1-10 µM | Yeast | The initial characterization of this compound.[1] |

| Kᵢ | Drp1 GTPase Activity | >1.2 mM | Human | Suggests poor direct inhibition of human Drp1 GTPase activity.[5] |

| Kᴅ | Drp1 Isoform 3 | 0.23 ± 1.8 µM | Human | Determined by Microscale Thermophoresis (MST); however, Surface Plasmon Resonance (SPR) showed no binding, suggesting potential compound aggregation issues.[11] |

Table 2: Effective Concentrations in Cellular and In Vivo Models

| Concentration | Model System | Observed Effect(s) | Reference(s) |

| 10-20 µM | Hippocampal Neural Stem Cells | Protection against palmitate-induced apoptosis; inhibition of Drp1 expression. | [12] |

| 25 µM | N2a cells | Significantly reduced GTPase Drp1 activity; increased mitochondrial length. | [9] |

| 25-100 µM | C2C12 Myotubes, COS-7 cells | Inhibition of Complex I respiration. | [6][10] |

| 50 µM | Multiple cell lines | Commonly used concentration to inhibit apoptosis-induced mitochondrial fragmentation and reduce Drp1 self-assembly. | [2] |

| 50-75 µM | RAW264.7 Macrophages | Attenuated foam cell formation by reducing lipid deposition. | [13] |

| 10-40 mg/kg (i.p.) | APP/PS1 Mouse Model of AD | Restored mitochondrial length, decreased ROS production, and reduced Aβ accumulation. | [14] |

| 20 mg/kg (i.p.) | Rat Model of Ischemic Stroke | Attenuated neural mitochondrial respiratory deficiency and reduced apoptosis. | [6] |

Signaling Pathways and Visualizations

This compound intersects with several critical cellular signaling pathways. The following diagrams, generated using DOT language, illustrate these relationships.

Drp1-Mediated Mitochondrial Fission Pathway

This pathway shows the central role of Drp1 in mitochondrial division and the proposed point of inhibition by this compound.

References

- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. An Inhibitor of DRP1 (this compound) Alleviates LPS-Induced Septic AKI by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Putative Drp1 Inhibitor this compound is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. To this compound or not to this compound: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Division Inhibitor 1 (this compound) Increases Oxidative Capacity and Contractile Stress Generated by Engineered Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Protects Adult Rat Hippocampal Neural Stem Cells against Palmitate-Induced Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of DRP1-dependent mitochondrial fission by this compound alleviates atherosclerosis through the modulation of M1 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Mdivi-1: A Technical Guide to its Discovery, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mdivi-1 (mitochondrial division inhibitor-1) is a cell-permeable small molecule that has garnered significant attention in the scientific community for its role in modulating mitochondrial dynamics. Initially identified as a specific inhibitor of the mitochondrial fission protein, dynamin-related protein 1 (Drp1), its mechanism of action has since been the subject of considerable research and debate. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound's biological effects, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound was first reported in 2008 by Cassidy-Stone and colleagues following a chemical library screen of 23,100 compounds in the yeast Saccharomyces cerevisiae.[1] The primary screen identified compounds affecting yeast growth, with a secondary screen assessing their impact on mitochondrial morphology.[1] This dual-screen approach led to the identification of this compound, a quinazolinone derivative, as a potent inhibitor of the yeast Drp1 homolog, Dnm1.[1] The initial study demonstrated that this compound treatment resulted in the formation of elongated, interconnected mitochondrial networks, a phenotype consistent with the inhibition of mitochondrial fission.[1]

Subsequent studies in mammalian cells appeared to corroborate these findings, with numerous reports demonstrating that this compound could inhibit Drp1-dependent mitochondrial fission, leading to neuroprotective and other therapeutic effects in various disease models.[2][3] However, a pivotal study by Bordt et al. in 2017 challenged this prevailing view, suggesting that this compound's primary mechanism of action in mammalian cells is the reversible inhibition of mitochondrial respiratory chain Complex I, independent of Drp1 activity.[4][5] This has led to a more nuanced understanding of this compound's effects, with its biological activity now considered to be potentially context-dependent and multifaceted.

Mechanism of Action: A Tale of Two Targets

The scientific literature presents a compelling, albeit complex, picture of this compound's mechanism of action, with evidence supporting both Drp1 inhibition and Complex I inhibition.

This compound as a Drp1 Inhibitor

The initial hypothesis for this compound's action centered on its ability to allosterically inhibit the GTPase activity of Drp1.[1] Drp1 is a key regulator of mitochondrial fission, a process essential for mitochondrial quality control, cell division, and apoptosis.[6] Drp1 translocates from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts to sever the mitochondrion.[7] Inhibition of Drp1's GTPase activity by this compound was proposed to prevent this process, leading to mitochondrial elongation.[1]

Several studies have provided evidence in support of this mechanism, reporting Ki values for this compound against mammalian Drp1 in the low micromolar range and observing the expected morphological changes in mitochondria upon treatment.[8]

This compound as a Complex I Inhibitor

The work by Bordt and colleagues presented a paradigm shift in the understanding of this compound's effects.[4][5] Their research indicated that this compound poorly inhibits recombinant human Drp1 GTPase activity, with a Ki value greater than 1.2 mM.[4][5] Instead, they demonstrated that this compound reversibly inhibits mitochondrial Complex I-dependent oxygen consumption at concentrations typically used to target mitochondrial fission (e.g., 50 µM).[4][5] This inhibition of Complex I can lead to a decrease in mitochondrial membrane potential, reduced ATP production, and alterations in cellular redox signaling, which could independently account for some of the cellular effects previously attributed to Drp1 inhibition.[4][5][9]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound.

Table 1: Inhibitory Constants (Ki) for Drp1 GTPase Activity

| Study | Organism/Enzyme Source | Ki Value (µM) |

| Cassidy-Stone et al. (2008) | Yeast Dnm1 | 1 - 50 |

| Numadate et al. (2014) | Mammalian Drp1 | 13 |

| Bordt et al. (2017) | Human Drp1 | >1200 |

Table 2: Effects of this compound on Mitochondrial Respiration

| Study | Cell Type | This compound Conc. (µM) | Effect on Basal Respiration | Effect on Maximal Respiration |

| Bordt et al. (2017) | Primary Cortical Neurons | 50, 100 | Significant Inhibition | Impaired |

| Bordt et al. (2017) | COS-7 Cells | 25, 50, 100 | Robust Inhibition | Robust Inhibition |

| Ruiz et al. (2018) | Neurons | 50 | Reduced ATP-linked respiration | Not reported |

Table 3: Effects of this compound on Mitochondrial Morphology

| Study | Cell Type | This compound Conc. (µM) | Observed Effect |

| Cassidy-Stone et al. (2008) | COS-7 Cells | 50-100 | Promoted mitochondrial network formation |

| Bordt et al. (2017) | COS-7 Cells, Primary Neurons | 50-100 | No effect on steady-state mitochondrial morphology |

| Manczak et al. (2019) | N2a Cells | 12.5 - 100 | Reduced mitochondrial number, increased length |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Drp1 GTPase Activity Assay

This protocol is adapted from methodologies described in the literature to measure the GTPase activity of Drp1 in the presence of this compound.[10]

Materials:

-

Purified recombinant Drp1 protein

-

GTP (Guanosine 5'-triphosphate)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer and purified Drp1 protein (e.g., 0.5 µM).

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture in the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with Drp1.

-

Initiate the reaction by adding a saturating concentration of GTP (e.g., 1 mM) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of malachite green reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a plate reader.

-

The amount of inorganic phosphate released is proportional to the GTPase activity. Calculate the percentage of inhibition relative to the vehicle control.

Mitochondrial Complex I Activity Assay

This protocol outlines a method to measure the activity of mitochondrial Complex I in isolated mitochondria treated with this compound.[11][12]

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate pH 7.2, 5 mM MgCl2)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Decylubiquinone (Coenzyme Q analog)

-

Rotenone (Complex I inhibitor, for control)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer or plate reader

Procedure:

-

Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial preparation.

-

In a 96-well plate, add assay buffer and a standardized amount of mitochondrial protein (e.g., 5-10 µg) to each well.

-

Add varying concentrations of this compound, vehicle (DMSO), or rotenone (as a positive control for inhibition) to the wells.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding NADH (e.g., 0.25 mM) and decylubiquinone (e.g., 50 µM).

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at 30°C. The oxidation of NADH to NAD+ by Complex I results in a decrease in absorbance at this wavelength.

-

Calculate the rate of NADH oxidation to determine Complex I activity and express it as a percentage of the vehicle control.

Quantitative Analysis of Mitochondrial Morphology

This protocol describes how to quantify changes in mitochondrial morphology in cells treated with this compound using fluorescence microscopy and ImageJ/Fiji software.[13][14]

Materials:

-

Cells cultured on glass coverslips

-

Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)

-

This compound stock solution (in DMSO)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium

-

Fluorescence microscope with a high-resolution camera

-

ImageJ/Fiji software with the MiNA (Mitochondrial Network Analysis) plugin or similar tools

Procedure:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration.

-

Label the mitochondria by incubating the cells with a mitochondrial fluorescent probe according to the manufacturer's instructions.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips onto glass slides using a mounting medium.

-

Acquire high-resolution fluorescence images of the mitochondria using a fluorescence microscope.

-

Open the images in ImageJ/Fiji.

-

Use the MiNA plugin or other appropriate tools to binarize the images and analyze mitochondrial morphology.

-

Quantify parameters such as:

-

Aspect Ratio: A measure of mitochondrial length to width (higher values indicate more elongated mitochondria).

-

Form Factor: A measure of mitochondrial branching and complexity.

-

Mitochondrial Footprint: The total area of the image occupied by mitochondria.

-

Number of Individual Mitochondria: A count of discrete mitochondrial structures.

-

-

Statistically analyze the data from multiple cells per condition.

Seahorse XF Cell Mito Stress Test

This protocol details the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess mitochondrial function in cells treated with this compound.[15][16][17]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Cells of interest

-

This compound stock solution (in DMSO)

-

Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

Procedure:

-

Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere.

-

On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.

-

Replace the cell culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour.

-

Prepare the inhibitor plate by loading the Seahorse XF Cell Mito Stress Test Kit compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.

-

To test the acute effect of this compound, it can be loaded into one of the injection ports for delivery during the assay. For longer-term treatments, cells should be pre-treated with this compound in the culture plate.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

Run the pre-programmed Cell Mito Stress Test protocol. The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure:

-

ATP-linked respiration: After oligomycin injection.

-

Maximal respiration: After FCCP injection.

-

Non-mitochondrial respiration: After rotenone/antimycin A injection.

-

-

Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function.

Signaling Pathways and Visualizations

This compound's effects are intertwined with complex cellular signaling pathways, primarily those governing mitochondrial dynamics and apoptosis.

Drp1-Mediated Mitochondrial Fission Pathway

Drp1 activity is tightly regulated by post-translational modifications, particularly phosphorylation. Phosphorylation at Serine 616 generally promotes Drp1 recruitment to the mitochondria and enhances fission, while phosphorylation at Serine 637 is often inhibitory.[7] this compound, when acting as a Drp1 inhibitor, is thought to interfere with the GTPase cycle of Drp1, preventing the final scission step.[1]

Caption: Drp1-mediated mitochondrial fission pathway and the inhibitory point of this compound.

This compound's Impact on the Apoptotic Pathway

This compound has been shown to modulate apoptosis, although the exact mechanisms are debated and may be context-dependent. As a Drp1 inhibitor, it can prevent the mitochondrial fragmentation that is often observed during apoptosis.[2][3] This can lead to the inhibition of the intrinsic apoptotic pathway by preventing the release of pro-apoptotic factors like cytochrome c from the mitochondria.[2] Conversely, by inhibiting Complex I, this compound can also induce mitochondrial stress, which under certain conditions, might promote apoptosis.

Caption: Dual effects of this compound on the intrinsic apoptotic pathway.

Experimental Workflow for Characterizing this compound

The following workflow illustrates a logical sequence of experiments to characterize the effects of this compound in a specific cellular context.

Caption: A logical workflow for the experimental characterization of this compound's effects.

Conclusion

This compound remains a valuable tool for studying mitochondrial dynamics and its role in cellular physiology and disease. However, the controversy surrounding its precise mechanism of action underscores the importance of careful experimental design and interpretation. Researchers utilizing this compound should consider its potential dual effects on both Drp1 and Complex I and employ appropriate controls to dissect the specific pathways being modulated in their experimental system. This technical guide provides a foundational understanding and practical protocols to aid in the rigorous investigation of this fascinating and complex small molecule.

References

- 1. Pleiotropic effects of this compound in altering mitochondrial dynamics, respiration, and autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of this compound on Neural Mitochondrial Dysfunction and Mitochondria-Mediated Apoptosis in Ischemia-Reperfusion Injury After Stroke: A Systematic Review of Preclinical Studies [frontiersin.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Protects Adult Rat Hippocampal Neural Stem Cells against Palmitate-Induced Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detailed analysis of this compound effects on complex I and respiratory supercomplex assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Division Inhibitor 1 (this compound) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Measuring Mitochondrial Shape with ImageJ | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 17. agilent.com [agilent.com]

Mdivi-1: A Technical Guide to its Effects on Mitochondrial Morphology and Network

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating mitochondrial quality control, energy production, and apoptosis. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Mdivi-1, a small molecule inhibitor, has been widely studied for its ability to modulate mitochondrial morphology, primarily through the inhibition of the key fission protein, Dynamin-related protein 1 (Drp1). This technical guide provides an in-depth analysis of this compound's effects on mitochondrial morphology and network connectivity, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in the field. The guide also addresses the ongoing discussion regarding Drp1-independent effects of this compound, providing a balanced perspective on its molecular mechanisms.

Core Mechanism of Action: Inhibition of Mitochondrial Fission

This compound is a cell-permeable quinazolinone compound that was initially identified as a specific inhibitor of Drp1 GTPase activity.[1][2] Drp1 is a cytosolic protein that, upon activation, translocates to the outer mitochondrial membrane, where it oligomerizes into ring-like structures that constrict and sever the mitochondrion.[3][4] By inhibiting the self-assembly and GTPase activity of Drp1, this compound effectively blocks this critical step in mitochondrial fission.[4][5] This inhibition leads to a shift in the dynamic balance towards mitochondrial fusion, resulting in an elongated and more interconnected mitochondrial network.[1][6]

Signaling Pathway of Drp1-Mediated Mitochondrial Fission and this compound Inhibition

Caption: Drp1-mediated mitochondrial fission pathway and this compound's inhibitory action.

Quantitative Effects of this compound on Mitochondrial Morphology

Treatment of various cell types with this compound leads to quantifiable changes in mitochondrial morphology. These effects are typically assessed using fluorescence microscopy followed by image analysis.

| Parameter | Effect of this compound | Cell Type | Concentration | Reference |

| Mitochondrial Length | Increased | N2a cells | 25 µM, 75 µM | [6] |

| Mitochondrial Number | Decreased | N2a cells | 25 µM, 75 µM | [6] |

| Mitochondrial Network | Increased Interconnectivity | N2a cells | 25 µM, 75 µM | [6] |

| Fission Events | Decreased | NPC-derived neurons | 10 µM, 50 µM | [7] |

| Aspect Ratio (Length/Width) | Increased | Neurons | 50 µM | [7] |

| Mitochondrial Perimeter | Increased | Neurons | 50 µM | [7] |

| Protein Level | Effect of this compound | Cell Type | Concentration | Reference |

| Drp1 | Decreased | N2a cells | 25 µM, 75 µM | [6] |

| Fis1 | Decreased | N2a cells | 25 µM, 75 µM | [6] |

| Mfn1 | Increased | N2a cells | 25 µM, 75 µM | [6] |

| Mfn2 | Increased | N2a cells | 25 µM, 75 µM | [6] |

| Opa1 | Increased | N2a cells | 25 µM, 75 µM | [6] |

Drp1-Independent Effects of this compound

While the effects of this compound are often attributed to Drp1 inhibition, a growing body of evidence suggests the existence of off-target or Drp1-independent mechanisms.[3][8][9] Most notably, this compound has been shown to act as a reversible inhibitor of Complex I of the mitochondrial electron transport chain.[9] This can lead to decreased mitochondrial respiration and alterations in reactive oxygen species (ROS) production, which can independently influence mitochondrial morphology and function.[2][9] Some studies have even reported that this compound can induce mitochondrial fragmentation or have no effect on mitochondrial morphology, challenging the paradigm of this compound as a universal inhibitor of mitochondrial fission.[8]

Proposed Drp1-Independent Signaling of this compound

Caption: Drp1-independent effects of this compound on mitochondrial Complex I.

Experimental Protocols

Assessment of Mitochondrial Morphology via Immunofluorescence

This protocol outlines the general steps for visualizing and quantifying changes in mitochondrial morphology in cultured cells treated with this compound.

Caption: Workflow for assessing mitochondrial morphology after this compound treatment.

Detailed Steps:

-

Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).

-

Mitochondrial Staining: Incubate live cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's instructions. Alternatively, for fixed cells, use an antibody against a mitochondrial protein (e.g., TOM20).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If using antibodies, permeabilize the cells with a detergent such as 0.1% Triton™ X-100 in PBS for 10 minutes.

-

Immunostaining (if applicable): Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against a mitochondrial marker (e.g., anti-TOM20) overnight at 4°C. Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent. Acquire images using a confocal or high-content imaging system.

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins, or specialized high-content screening software) to quantify mitochondrial parameters such as length, number, area, perimeter, and degree of branching.[10]

Western Blotting for Mitochondrial Dynamics Proteins

This protocol is used to determine the protein expression levels of key fission and fusion proteins following this compound treatment.

Detailed Steps:

-

Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Drp1, Fis1, Mfn1, Mfn2, Opa1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion and Future Perspectives

This compound remains a valuable tool for studying the role of mitochondrial dynamics in various cellular processes and disease models. Its ability to inhibit Drp1-mediated fission and promote a more fused mitochondrial network is well-documented. However, researchers must be cognizant of its potential Drp1-independent effects, particularly the inhibition of Complex I, which can confound the interpretation of experimental results. Future research should focus on elucidating the precise molecular interactions of this compound and developing more specific inhibitors of mitochondrial fission to dissect the intricate roles of mitochondrial dynamics in health and disease. For drug development professionals, the pleiotropic effects of this compound highlight the importance of thorough off-target profiling for any compound intended to modulate mitochondrial morphology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mitochondrial Division Inhibitor 1 (this compound) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]

- 6. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pleiotropic effects of this compound in altering mitochondrial dynamics, respiration, and autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Putative Drp1 Inhibitor this compound is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Mdivi-1's Interaction with Drp1: A Critical Review of its Role as a Direct GTPase Inhibitor

For Immediate Release

Introduction: Drp1, Mitochondrial Fission, and the Promise of Mdivi-1

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. The process of mitochondrial fission is primarily orchestrated by the Dynamin-related protein 1 (Drp1), a large GTPase that is recruited from the cytosol to the mitochondrial outer membrane. There, it oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion in a GTP-hydrolysis-dependent manner.

Excessive mitochondrial fission is a key pathological feature in a host of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Consequently, Drp1 has emerged as a high-value therapeutic target. This compound, a cell-permeable quinazolinone derivative, was one of the first small molecules identified that could inhibit mitochondrial fission and was widely adopted as a selective Drp1 inhibitor[1][2][3]. However, its precise mechanism of action has been a subject of intense investigation and significant revision.

The Evolving Paradigm of this compound's Mechanism of Action

The Initial Hypothesis: A Direct Drp1 Inhibitor

This compound was initially identified in a chemical screen for compounds that altered mitochondrial morphology in yeast[4]. The foundational studies reported that this compound inhibited the GTPase activity of Dnm1, the yeast homolog of Drp1, with an IC50 in the low micromolar range[5]. This led to the widespread adoption of this compound as a direct, selective inhibitor of Drp1 in mammalian systems[2]. Many early preclinical studies attributed the protective effects of this compound in various disease models to the direct enzymatic inhibition of Drp1[2][6].

A Critical Re-evaluation: Evidence Against Direct Inhibition

Despite its widespread use, the original 2008 study noted that this compound failed to inhibit the GTPase activity of recombinant human Drp1[4]. Subsequent, more rigorous biochemical investigations have confirmed and expanded upon this initial negative finding. A landmark 2017 study by Bordt et al. demonstrated that this compound is an exceptionally poor inhibitor of recombinant human Drp1, with an inhibitory constant (Kᵢ) greater than 1.2 mM[4][5][7][8]. This finding stands in stark contrast to the low micromolar concentrations (10-50 µM) typically used in cell-based assays to achieve a biological effect.

Further studies have shown inconsistent effects in direct binding and activity assays. For instance, one investigation observed GTPase inhibition at 5 µM, but this effect vanished at higher concentrations, suggesting that compound aggregation or other non-specific interactions might be at play[5]. It is now understood that basal GTPase activity of Drp1 in solution is low and that its full catalytic potential is only unleashed upon self-assembly on a membrane surface[9][10]. Research suggests that this compound does not block the catalytic site directly but may interfere with the higher-order oligomerization required for stimulated GTPase activity[2].

The Current Consensus: Indirect Inhibition and Off-Target Effects

The most significant challenge to the direct-inhibitor hypothesis is the discovery of a major Drp1-independent mechanism of action: the reversible inhibition of the mitochondrial electron transport chain at Complex I. This effect occurs at the same concentrations (e.g., 50 µM) used to target Drp1 and can replicate some of this compound's reported cytoprotective effects, such as the modulation of reactive oxygen species (ROS)[4][7][8]. Critically, this respiratory inhibition is observed even in Drp1-deficient cells, providing definitive evidence of an off-target mechanism[4][7]. Therefore, many of the biological effects previously ascribed to Drp1 inhibition may, in fact, be a consequence of altered mitochondrial bioenergetics[11].

Quantitative Data Summary

The stark difference in this compound's potency against yeast Dnm1 versus human Drp1 is a critical factor in understanding its true mechanism. The following table summarizes the key quantitative findings from the literature.

| Target Protein | Study Type | This compound Concentration / Parameter | Observed Effect | Citation(s) |

| Yeast Dnm1 | In vitro GTPase Assay | IC₅₀: 1-10 µM | Potent inhibition of GTPase activity | [5] |

| Human Drp1 | In vitro GTPase Assay | Kᵢ: > 1.2 mM | Poor/negligible inhibition | [4][5][7] |

| Human Drp1 | In vitro GTPase Assay | 5 µM | Significant inhibition | [5] |

| Human Drp1 | In vitro GTPase Assay | > 5 µM | Inhibition effect was not observed | [5] |

| Mitochondrial Complex I | Cellular Respiration Assay | ~50 µM | Reversible inhibition of O₂ consumption | [4][7][8] |

Visualizing the Mechanism of Action

The logical relationship between this compound and its cellular targets has been revised based on recent findings.

Caption: Contrasting views of this compound's mechanism of action.

Experimental Protocols: Assessing Drp1 GTPase Activity

A common and reliable method for measuring Drp1 GTPase activity in vitro is the Malachite Green Phosphate Assay. This endpoint assay quantifies the amount of inorganic phosphate (Pi) released during GTP hydrolysis.

Principle

The assay is based on the reaction of Malachite Green with molybdate and free orthophosphate (Pi), which forms a stable, colored complex that can be measured spectrophotometrically at ~620-650 nm. The amount of color produced is directly proportional to the amount of Pi generated by the GTPase reaction.

Key Reagents and Equipment

-

Purified, recombinant human Drp1 protein

-

GTP solution (e.g., 10 mM stock)

-

GTPase Reaction Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent (prepared fresh):

-

Solution A: 0.045% (w/v) Malachite Green in water

-

Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

-

Solution C: 2.5% (v/v) Triton X-100 or 1.5% (v/v) Tween-20

-

Working Reagent: Mix 100 parts Solution A with 25 parts Solution B and 2 parts Solution C. Incubate for 30-60 min at room temperature before use.

-

-

Phosphate Standard (e.g., KH₂PO₄) for standard curve

-

96-well microplate and plate reader

General Procedure

-

Standard Curve: Prepare a serial dilution of the phosphate standard in GTPase Reaction Buffer to generate a standard curve (e.g., 0-40 µM Pi).

-

Reaction Setup: In a 96-well plate, set up the reactions. For a 50 µL final reaction volume:

-

Add Drp1 protein to a final concentration of 0.5-1 µM.

-

Add this compound or vehicle control (DMSO) at desired concentrations.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

-

-

Initiate Reaction: Start the reaction by adding GTP to a final concentration of 0.5-1 mM.

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 30-60 minutes). The time should be optimized to ensure the reaction is in the linear range.

-

Stop and Develop: Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15-20 minutes to allow color development.

-

Read Absorbance: Measure the absorbance at ~630 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Use the phosphate standard curve to convert absorbance values to the concentration of Pi released. Calculate the specific activity (e.g., in nmol Pi/min/mg Drp1).

Experimental Workflow Diagram

Caption: Workflow for a Malachite Green-based Drp1 GTPase assay.

Conclusion and Recommendations for Researchers

The scientific consensus has shifted significantly regarding this compound's mechanism of action. While it remains a widely used tool to induce a mitochondrial-elongated phenotype, it should not be classified as a specific or direct inhibitor of human Drp1's GTPase activity.

For researchers and drug development professionals, this has critical implications:

-

Data Interpretation: Cellular effects observed following this compound treatment cannot be automatically attributed to the direct inhibition of Drp1. The potent off-target effect on mitochondrial Complex I must be considered as a primary or contributing factor[4][12].

-

Experimental Controls: When using this compound, it is essential to include Drp1-knockout or knockdown cells as a negative control to distinguish between Drp1-dependent and Drp1-independent effects[4][7].

-

Future Directions: The search for novel, specific, and direct inhibitors of human Drp1 is an active area of research[5]. Future compounds must be rigorously characterized using biochemical assays with purified human Drp1 to confirm direct binding and catalytic inhibition, alongside comprehensive off-target profiling.

References

- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 2. Inhibition of Drp1 Ameliorates Synaptic Depression, Aβ Deposition, and Cognitive Impairment in an Alzheimer's Disease Model | Journal of Neuroscience [jneurosci.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The Putative Drp1 Inhibitor this compound is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on Neural Mitochondrial Dysfunction and Mitochondria-Mediated Apoptosis in Ischemia-Reperfusion Injury After Stroke: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. The Mechanoenzymatic Core of Dynamin-related Protein 1 Comprises the Minimal Machinery Required for Membrane Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Mitochondrial Division Inhibitor 1 (this compound) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Off-Target Effects of Mdivi-1 on Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdivi-1, a quinazolinone derivative, is widely utilized as a specific inhibitor of the dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. By targeting Drp1, this compound has been instrumental in elucidating the role of mitochondrial dynamics in various cellular processes and is being explored as a potential therapeutic agent in diseases characterized by excessive mitochondrial fragmentation, such as neurodegenerative disorders and cancer. However, a growing body of evidence reveals that this compound exerts a range of off-target effects that are independent of its action on Drp1. These Drp1-independent activities can significantly influence experimental outcomes and their interpretation. This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the involved signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound's Off-Target Effects

The following tables summarize the quantitative data associated with the off-target effects of this compound, providing a comparative overview of its potency and the concentrations at which these effects are observed.

| Target/Process | Cell Type | Assay | Parameter | Value | Reference(s) |

| Drp1 (On-Target) | Yeast | GTPase Activity Assay | IC50 | 1-10 µM | [1] |

| Human (recombinant) | GTPase Activity Assay | Ki | >1.2 mM | [2] | |

| Mitochondrial Complex I | Primary Cortical Neurons, COS-7 cells | Oxygen Consumption Rate (OCR) | Inhibition | Significant at 25-100 µM | [2] |

| HeLa cells | NADH:DQ oxidoreductase activity | Inhibition | Significant at ≥50 µM | [3] | |

| Reactive Oxygen Species (ROS) | Mouse Embryonic Fibroblasts (MEFs) | Dihydroethidium (DHE) staining | Increased ROS | At 50 µM | [2] |

| Vascular Smooth Muscle Cells (VSMCs) | DCFH-DA assay | Decreased ROS | At 50 µM | [4] | |

| Apoptosis | Human Cancer Cells | Annexin V/PI staining | Increased Apoptosis | ≥12.5 µM | [5] |

| Cell Cycle | Human Embryonic Kidney 293 (HEK293) cells | Propidium Iodide staining | G2/M arrest | 15 µM | [6] |

| Autophagy | Cardiomyocytes | Western Blot (LC3-II, p62) | Impaired Autophagic Flux | 100 µM | [7] |

Note: The reported inhibitory constants (Ki) for this compound against mammalian Drp1 are conflicting, suggesting potential variability in experimental conditions or the presence of confounding factors.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the off-target effects of this compound.

Signaling Pathways

Caption: this compound's Drp1-independent effects on cellular signaling pathways.

Experimental Workflows

Caption: General workflow for investigating the off-target effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the off-target effects of this compound.

Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution (in DMSO)

-

Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

This compound Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for the desired treatment time (e.g., 1-24 hours) in a 37°C non-CO2 incubator.

-

Assay Preparation: Prepare fresh assay medium. Wash the cells twice with the assay medium and then add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A at optimized concentrations.

-

Seahorse XF Analysis: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the Mito Stress Test protocol.

-

Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial respiration: basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.

Reactive Oxygen Species (ROS) Measurement

This protocol uses fluorescent probes to detect intracellular and mitochondrial ROS.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX™ Red

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in DMSO)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound or vehicle for the desired time.

-

Probe Loading:

-

For H2DCFDA (total cellular ROS): Remove the treatment medium, wash cells with warm PBS, and incubate with 5-10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.

-

For MitoSOX™ Red (mitochondrial superoxide): Remove the treatment medium, wash cells with warm PBS, and incubate with 2.5-5 µM MitoSOX™ Red in PBS for 10-30 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells twice with warm PBS to remove excess probe.

-

Fluorescence Measurement:

-

Plate Reader: Add PBS to each well and measure the fluorescence intensity (H2DCFDA: Ex/Em ~495/529 nm; MitoSOX™ Red: Ex/Em ~510/580 nm).

-

Flow Cytometer: Detach cells, resuspend in PBS, and analyze the fluorescence intensity of the cell population.

-

-

Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound or vehicle. After treatment, harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or store at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (fluorescence intensity).

Apoptosis Assay (Annexin V and TUNEL)

These protocols detect early (Annexin V) and late (TUNEL) stages of apoptosis.

Annexin V Staining:

-

Cell Treatment and Harvesting: Treat cells with this compound or vehicle. Harvest both adherent and floating cells.

-

Staining: Wash cells with cold PBS and then resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

TUNEL Assay:

-

Cell Preparation: Treat cells grown on coverslips with this compound or vehicle. Fix and permeabilize the cells.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) according to the manufacturer's instructions.

-

Detection: Visualize the incorporated label using fluorescence microscopy. Counterstain the nuclei with DAPI.

-

Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.

Autophagy Flux Assay (LC3 and p62 Western Blot)

This protocol assesses autophagic flux by monitoring the levels of LC3-II and p62.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle. For a comprehensive analysis of autophagic flux, include a set of cells co-treated with this compound and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment).

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize to the loading control. An accumulation of LC3-II and p62 in the presence of an autophagy inhibitor compared to its absence indicates a blockage in autophagic flux.

Conclusion

References

- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Putative Drp1 Inhibitor this compound is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates oxidative stress and exerts vascular protection in ischemic/hypoxic injury by a mechanism independent of Drp1 GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial division inhibitor (this compound) induces extracellular matrix (ECM)-detachment of viable breast cancer cells by a DRP1-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Mdivi-1: A Technical Guide to its Impact on Apoptosis and Cell Viability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdivi-1, a quinazolinone-based small molecule, has emerged as a significant modulator of mitochondrial dynamics and cell fate. Initially identified as a selective inhibitor of the dynamin-related protein 1 (Drp1), this compound has been extensively studied for its profound effects on apoptosis and cell viability across a spectrum of cell types and disease models.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted impact on programmed cell death, and its influence on overall cell survival, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Mechanism of Action: Beyond Drp1 Inhibition

This compound's primary and most well-documented mechanism of action is the inhibition of Drp1, a GTPase that plays a crucial role in mitochondrial fission.[2][3] By targeting the self-assembly and GTPase activity of Drp1, this compound prevents the fragmentation of mitochondria, leading to an elongated and interconnected mitochondrial network.[2][3] This alteration in mitochondrial morphology is central to many of this compound's downstream effects.

However, accumulating evidence suggests that this compound's cellular effects are not solely dependent on Drp1 inhibition. Several studies have highlighted off-target effects, most notably the direct inhibition of mitochondrial complex I of the electron transport chain.[4][5] This inhibition can lead to decreased oxidative metabolism, a reduction in reactive oxygen species (ROS) production under certain conditions, and can contribute to its overall impact on cell physiology independently of its effects on mitochondrial fission.[5][6]

Impact on Apoptosis: A Dual Role

The influence of this compound on apoptosis is context-dependent, exhibiting both pro-apoptotic and anti-apoptotic properties. This duality is largely determined by the cell type, the specific apoptotic stimulus, and the underlying cellular pathology.

Pro-Apoptotic Effects in Cancer Cells

In numerous cancer cell lines, this compound has been shown to induce or sensitize cells to apoptosis.[1][7][8] By inhibiting mitochondrial fission, this compound can lead to mitochondrial hyperfusion and increased mitochondrial oxidative stress, ultimately triggering the intrinsic apoptotic pathway.[1] This is often characterized by the activation of caspases, including caspase-3, -7, -9, and -12.[1][9]

Furthermore, this compound can potentiate the effects of other anti-cancer agents. For instance, it has been shown to sensitize cancer cells to TRAIL-induced apoptosis and enhance the efficacy of platinum-based drugs like cisplatin.[1][10][11] This synergistic effect often involves the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and enhanced mitochondrial outer membrane permeabilization (MOMP).[8][12][13]

Anti-Apoptotic and Neuroprotective Effects

In contrast to its effects on cancer cells, this compound has demonstrated significant anti-apoptotic and protective effects in models of neurodegeneration and ischemia-reperfusion injury.[14][15][16][17] In these contexts, the inhibition of excessive Drp1-mediated mitochondrial fission is neuroprotective.[14][15] By preventing mitochondrial fragmentation, this compound can block the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria, thereby inhibiting the activation of the caspase cascade.[2][3][12][18]

This compound's neuroprotective effects are also linked to its ability to modulate intracellular calcium signaling and reduce oxidative stress.[12][14]

Impact on Cell Viability

The effect of this compound on cell viability is closely linked to its impact on apoptosis and its influence on cellular metabolism.

In cancer cells, this compound treatment often leads to a dose- and time-dependent decrease in cell viability.[1] This reduction in viability can be attributed to the induction of apoptosis, as well as the impairment of cellular proliferation.[6][7] Some studies suggest that this compound's inhibition of mitochondrial complex I contributes to a decrease in oxidative metabolism, which can impair the proliferation of cancer cells that are highly reliant on mitochondrial respiration.[6]

Conversely, in non-cancerous cells, particularly neurons, this compound can enhance cell viability under conditions of stress by preventing apoptosis.[14][15] However, it is important to note that in some normal cell types, high concentrations of this compound can lead to a decrease in the number of viable adherent cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and apoptosis across various cell lines and conditions as reported in the literature.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | Cell Type | This compound IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 55.93 ± 1.92 | [10] |

Table 2: this compound's Effect on Apoptosis

| Cell Line | Condition | This compound Concentration (µM) | Effect on Apoptosis | Reference |

| A375 | Malignant Melanoma | 25 | Potentiates TRAIL-induced apoptosis | [1] |

| A549 | Lung Cancer | 30 | Increased percentage of Annexin V positive cells | [19] |

| H460, A549, HCT116 | Lung and Colon Cancer | 50 | Decreased oxidative metabolism, impairing proliferation | [6] |

| Primary Hippocampal Cells | Ischemia-Reperfusion | 50 | Reduced apoptosis | [17] |

| Cortical Neurons | Glutamate Excitotoxicity | 50 | Reduced apoptosis | [16] |

| Ovarian Cancer Cells | Combination with TRAIL | 50 | Enhanced death receptor-mediated apoptosis | [9] |

| Thyroid Cancer Cells | - | Not specified | Increased apoptosis | [7] |

| Hepatocellular Carcinoma Cells | Combination with Cisplatin | Not specified | Increased apoptosis by targeting mitophagy | [8] |

Key Experimental Protocols

Cell Viability Assay (WST-8/MTT Assay)

This protocol provides a general guideline for assessing cell viability after this compound treatment.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

WST-8 or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[1]

-

Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration of <0.1% is recommended.[1]

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of WST-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

For MTT, add 100 µL of solubilization solution to each well and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Cells of interest

-

This compound

-

6-well plates

-

PBS (Phosphate Buffered Saline)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.[1]

-

Harvest the cells by trypsinization.[20]

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blotting for Apoptosis-Related Proteins

This protocol describes the detection of key apoptotic proteins by Western blotting.

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-Drp1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Lyse the treated cells with RIPA buffer.[21]

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.[22]

Signaling Pathways and Experimental Workflows

This compound's Impact on the Intrinsic Apoptotic Pathway

Caption: this compound inhibits Drp1, leading to altered mitochondrial dynamics and impacting apoptosis.

General Experimental Workflow for Assessing this compound's Effects

Caption: A typical workflow for studying this compound's impact on cell viability and apoptosis.

Conclusion

This compound is a powerful research tool for investigating the role of mitochondrial dynamics in cell death and survival. Its ability to inhibit Drp1 and modulate mitochondrial morphology has significant implications for both cancer biology and neuroprotection. However, the discovery of its off-target effects, particularly on mitochondrial complex I, necessitates careful interpretation of experimental results. This guide provides a comprehensive overview for researchers and drug development professionals to effectively utilize this compound in their studies and to better understand its complex biological activities. The provided protocols and data serve as a valuable resource for designing and interpreting experiments aimed at elucidating the therapeutic potential of targeting mitochondrial dynamics.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]

- 3. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]

- 4. Mitochondrial division inhibitor (this compound) induces extracellular matrix (ECM)-detachment of viable breast cancer cells by a DRP1-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Putative Drp1 Inhibitor this compound is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial division inhibitor (this compound) decreases oxidative metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial division inhibitor (this compound) inhibits proliferation and epithelial-mesenchymal transition via the NF-κB pathway in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of DRP1‑mediated mitophagy increases the apoptosis of hepatocellular carcinoma cells in the setting of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial division inhibitor 1 (this compound) enhances death receptor-mediated apoptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel combination of mitochondrial division inhibitor 1 (this compound) and platinum agents produces synergistic pro-apoptotic effect in drug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Protects Adult Rat Hippocampal Neural Stem Cells against Palmitate-Induced Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Mitochondrial Division Inhibitor 1 (this compound) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]

- 15. Mitochondrial Division Inhibitor 1 (this compound) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Effects of this compound on Neural Mitochondrial Dysfunction and Mitochondria-Mediated Apoptosis in Ischemia-Reperfusion Injury After Stroke: A Systematic Review of Preclinical Studies [frontiersin.org]

- 17. This compound prevents apoptosis induced by ischemia-reperfusion injury in primary hippocampal cells via inhibition of reactive oxygen species-activated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical inhibition of the mitochondrial division dynamin reveals its role in Bax/Bak-dependent mitochondrial outer membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Role of Mdivi-1 in Regulating Mitochondrial Quality Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular metabolism, signaling, and survival. Their health is paramount, governed by a sophisticated set of processes collectively known as mitochondrial quality control (MQC). This system ensures the integrity and functionality of the mitochondrial network through a delicate balance of biogenesis, dynamics (fission and fusion), and degradation of damaged components via mitophagy. Dysregulation of MQC is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making it a critical area for therapeutic intervention.

Mdivi-1 (Mitochondrial Division Inhibitor 1) has emerged as a key pharmacological tool to investigate and potentially modulate MQC. Initially identified as a selective inhibitor of Dynamin-related protein 1 (Drp1), the master regulator of mitochondrial fission, its mechanism of action is now understood to be more complex, with evidence suggesting both Drp1-dependent and -independent effects. This guide provides a comprehensive technical overview of this compound, its role in regulating mitochondrial fission, fusion, and mitophagy, and its impact on cellular fate. We present quantitative data, detailed experimental protocols, and visual pathways to support researchers in their exploration of this multifaceted compound.

Mechanism of Action: A Controversial Target

This compound was first described as a cell-permeable quinazolinone derivative that inhibits the GTPase activity of Drp1, thereby preventing its oligomerization and the subsequent constriction and division of mitochondria.[1] However, the direct interaction with and specific inhibition of human Drp1 by this compound have been debated. Some studies have reported poor inhibition of recombinant human Drp1 GTPase activity, with a high inhibitory constant (Ki > 1.2 mM), suggesting that this compound's effects may not be solely attributable to direct Drp1 inhibition.[2]

Conversely, other research has demonstrated that this compound treatment leads to reduced levels of Drp1 and Fis1 (mitochondrial fission 1 protein) and decreased Drp1 GTPase activity in cellular models.[3] Furthermore, a body of evidence indicates that this compound can exert Drp1-independent effects, most notably through the reversible inhibition of Complex I of the electron transport chain.[2] This action can modulate mitochondrial respiration and the production of reactive oxygen species (ROS), which may account for some of its observed cytoprotective effects.[4][5] It is therefore crucial for researchers to consider these pleiotropic effects when interpreting experimental outcomes.

This compound in Mitochondrial Fission and Fusion

Mitochondrial dynamics, the continuous cycle of fission and fusion, are essential for maintaining a healthy mitochondrial population. Fission facilitates the removal of damaged mitochondria through mitophagy and is required for mitochondrial transport and distribution, while fusion allows for the exchange of contents between mitochondria, buffering against stress.

This compound, by inhibiting the key fission protein Drp1, promotes a fused, elongated mitochondrial phenotype in many cell types.[3][6] This shift in the fission/fusion balance can have profound cellular consequences. For instance, in response to cellular stress that would typically induce mitochondrial fragmentation, this compound treatment can maintain a more interconnected mitochondrial network.[1] In some contexts, this hyperfused state is protective, while in others, particularly in cancer cells, it can sensitize them to apoptosis.

The signaling pathway for Drp1-mediated mitochondrial fission is a complex process involving its recruitment from the cytosol to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, and MiD49/51. Post-translational modifications, particularly phosphorylation, play a critical role in regulating Drp1 activity.

This compound and Mitophagy